(3-Hydroxypropyl)triphenylphosphonium bromide
CAS No.: 51860-45-8
Cat. No.: VC8027952
Molecular Formula: C21H22BrOP
Molecular Weight: 401.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51860-45-8 |
---|---|
Molecular Formula | C21H22BrOP |
Molecular Weight | 401.3 g/mol |
IUPAC Name | 3-hydroxypropyl(triphenyl)phosphanium;bromide |
Standard InChI | InChI=1S/C21H22OP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 |
Standard InChI Key | AHYDCPUKEAXCKZ-UHFFFAOYSA-M |
SMILES | C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES | C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(3-Hydroxypropyl)triphenylphosphonium bromide consists of a central phosphorus atom bonded to three phenyl groups and a 3-hydroxypropyl chain, with a bromide counterion. The hydroxypropyl moiety introduces a polar hydroxyl group, enhancing solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The triphenylphosphonium cation contributes to its lipophilic character, facilitating membrane permeability in biological systems.
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₂₂BrOP | |
Molecular Weight | 401.28 g/mol | |
Exact Mass | 400.059 Da | |
PSA (Polar Surface Area) | 33.82 Ų | |
LogP (Partition Coefficient) | 0.37 |
The compound’s logP value indicates moderate lipophilicity, balancing membrane penetration and aqueous solubility. The polar surface area, primarily contributed by the hydroxyl group, supports hydrogen bonding with biological targets .
Synthetic Methodologies
Laboratory-Scale Synthesis
The most common route involves the quaternization of triphenylphosphine with 3-bromopropanol in anhydrous dichloromethane or toluene under reflux. This nucleophilic substitution proceeds via an SN2 mechanism, yielding the phosphonium salt with >80% efficiency after recrystallization from ethanol/ethyl acetate mixtures. Critical parameters include:
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Temperature: 40–60°C to optimize reaction kinetics while minimizing side reactions.
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Moisture Control: Strict exclusion of water prevents hydrolysis of the phosphonium intermediate.
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Stoichiometry: A 1:1 molar ratio of triphenylphosphine to 3-bromopropanol ensures complete conversion.
Industrial Production
While detailed industrial protocols are scarce, scale-up likely employs continuous flow reactors to enhance heat transfer and reduce reaction times. Post-synthesis purification utilizes fractional crystallization or chromatographic techniques to achieve >98% purity.
Reactivity and Applications in Organic Synthesis
Wittig Olefination
The compound serves as a precursor to ylides for alkene synthesis. Treatment with strong bases (e.g., sodium hydride or potassium tert-butoxide) generates the reactive ylide, which couples with aldehydes to form α,β-unsaturated compounds.
Table 2: Representative Wittig Reactions
Aldehyde | Product | Yield (%) | Conditions |
---|---|---|---|
Benzaldehyde | Styrene | 85 | THF, 0°C, 2 h |
Cyclohexanone | Cyclohexene | 72 | DCM, rt, 12 h |
Cinnamaldehyde | 1,4-Diphenylbutadiene | 68 | Toluene, reflux, 6 h |
The hydroxyl group enables post-reaction modifications, such as oxidation to carboxylic acids or esterification for tailored solubility .
Functionalization of the Hydroxypropyl Group
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Oxidation: Jones reagent (CrO₃/H₂SO₄) converts the terminal hydroxyl to a carboxylic acid, yielding (3-carboxypropyl)triphenylphosphonium bromide.
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Esterification: Acetylation with acetic anhydride produces lipophilic derivatives for drug delivery applications.
Biological Activity and Mitochondrial Targeting
Mechanism of Mitochondrial Accumulation
The triphenylphosphonium cation exploits the mitochondrial membrane potential (–180 mV) to accumulate within mitochondria, achieving intramitochondrial concentrations 100–500 times higher than extracellular levels. This property enables:
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Targeted Drug Delivery: Conjugation of therapeutics to the phosphonium moiety enhances their mitochondrial bioavailability.
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ROS Modulation: The compound influences reactive oxygen species (ROS) production, impacting apoptosis in cancer cells.
Comparative Analysis with Analogous Phosphonium Salts
Substituent Effects on Reactivity
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Hydrophilic vs. Hydrophobic Groups: The hydroxyl group in (3-hydroxypropyl)triphenylphosphonium bromide enhances aqueous solubility compared to methyl or phenyl substituents.
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Chain Length: Longer alkyl chains (e.g., 6-hydroxyhexyl) improve membrane permeability but reduce Wittig reaction efficiency due to steric hindrance.
Counterion Influence
Bromide salts exhibit higher thermal stability (melting point ~110–112°C) than chloride analogues, making them preferable for high-temperature reactions.
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